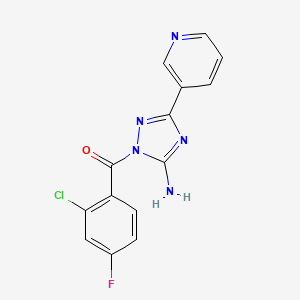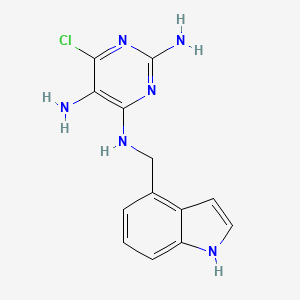![molecular formula C18H17N3O4 B7433741 benzyl 5-[(3-methyl-1,2-oxazol-5-yl)methylcarbamoyl]-1H-pyrrole-2-carboxylate](/img/structure/B7433741.png)
benzyl 5-[(3-methyl-1,2-oxazol-5-yl)methylcarbamoyl]-1H-pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 5-[(3-methyl-1,2-oxazol-5-yl)methylcarbamoyl]-1H-pyrrole-2-carboxylate is a synthetic compound that has been developed for scientific research purposes. It is a potential drug candidate that is being studied for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of benzyl 5-[(3-methyl-1,2-oxazol-5-yl)methylcarbamoyl]-1H-pyrrole-2-carboxylate is not fully understood. It is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. It may also work by modulating the immune system and reducing inflammation.
Biochemical and physiological effects:
Benzyl 5-[(3-methyl-1,2-oxazol-5-yl)methylcarbamoyl]-1H-pyrrole-2-carboxylate has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using benzyl 5-[(3-methyl-1,2-oxazol-5-yl)methylcarbamoyl]-1H-pyrrole-2-carboxylate in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. It also has a high degree of purity, which makes it ideal for use in biochemical and physiological assays. One limitation of using benzyl 5-[(3-methyl-1,2-oxazol-5-yl)methylcarbamoyl]-1H-pyrrole-2-carboxylate in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that test its efficacy in specific disease models.
Direcciones Futuras
There are several future directions for research on benzyl 5-[(3-methyl-1,2-oxazol-5-yl)methylcarbamoyl]-1H-pyrrole-2-carboxylate. One direction is to further elucidate its mechanism of action, which will help to design more effective experiments to test its efficacy in specific disease models. Another direction is to explore its potential as a treatment for other types of cancer, as well as other diseases such as autoimmune disorders and infectious diseases. Additionally, research could be done to optimize the synthesis method for benzyl 5-[(3-methyl-1,2-oxazol-5-yl)methylcarbamoyl]-1H-pyrrole-2-carboxylate, which could lead to more efficient production and lower costs.
Métodos De Síntesis
The synthesis of benzyl 5-[(3-methyl-1,2-oxazol-5-yl)methylcarbamoyl]-1H-pyrrole-2-carboxylate involves the reaction of benzyl 5-amino-1H-pyrrole-2-carboxylate with 3-methyl-5-(methylthio)-1,2-oxazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields benzyl 5-[(3-methyl-1,2-oxazol-5-yl)methylcarbamoyl]-1H-pyrrole-2-carboxylate as a white solid with a yield of 50-60%.
Aplicaciones Científicas De Investigación
Benzyl 5-[(3-methyl-1,2-oxazol-5-yl)methylcarbamoyl]-1H-pyrrole-2-carboxylate is being studied for its potential as a drug candidate. It has been shown to have activity against certain types of cancer cells, including breast cancer and lung cancer cells. It is also being studied for its potential as an anti-inflammatory agent and as a treatment for neurodegenerative diseases such as Alzheimer's disease.
Propiedades
IUPAC Name |
benzyl 5-[(3-methyl-1,2-oxazol-5-yl)methylcarbamoyl]-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-12-9-14(25-21-12)10-19-17(22)15-7-8-16(20-15)18(23)24-11-13-5-3-2-4-6-13/h2-9,20H,10-11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWEWYLSLQYLIFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CNC(=O)C2=CC=C(N2)C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl 5-[(3-methyl-1,2-oxazol-5-yl)methylcarbamoyl]-1H-pyrrole-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[7-(1-Fluorocyclohexanecarbonyl)-2,7-diazaspiro[3.4]octan-2-yl]-(2-methyltriazol-4-yl)methanone](/img/structure/B7433662.png)

![N-[(2-chloro-5-fluoropyridin-3-yl)methyl]-3-[(3,5-dimethylpyrazol-1-yl)methyl]benzamide](/img/structure/B7433684.png)
![(2-Chloro-5-piperidin-1-ylsulfonylphenyl)-[2-(oxan-3-yl)pyrrolidin-1-yl]methanone](/img/structure/B7433696.png)
![N-[[1-[4-(fluoromethyl)benzoyl]-5-methylpyrrolidin-3-yl]methyl]-3-methyl-1,2-thiazole-4-carboxamide](/img/structure/B7433698.png)

![[4-[[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]methyl]phenyl]-morpholin-4-ylmethanone](/img/structure/B7433711.png)
![6-chloro-4-N-[2-(4,4-difluorocyclohexyl)ethyl]pyrimidine-2,4-diamine](/img/structure/B7433713.png)


![6-chloro-4-N-[(2-fluoro-4-methoxyphenyl)methyl]pyrimidine-2,4,5-triamine](/img/structure/B7433733.png)
![6-chloro-4-N-[(5-phenyl-1H-imidazol-2-yl)methyl]pyrimidine-2,4,5-triamine](/img/structure/B7433743.png)
![2-[(2-Amino-6-chloropyrimidin-4-yl)amino]-1-(5-chloro-2-methoxyphenyl)ethanol](/img/structure/B7433750.png)
![N-[(3R)-1-[4-(fluoromethyl)benzoyl]pyrrolidin-3-yl]-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide](/img/structure/B7433762.png)